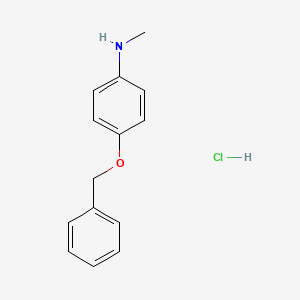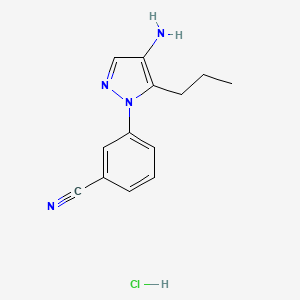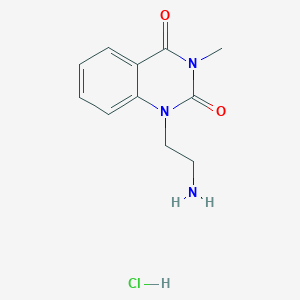
1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride
描述
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is a synthetic organic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
作用机制
Mode of Action
The mode of action of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is not well understood at this time. It’s possible that the compound interacts with its targets in a way that induces changes in cellular processes. More detailed studies are required to elucidate the exact mechanisms .
Biochemical Pathways
Given the complexity of the molecule, it’s likely that it could influence multiple pathways, leading to a variety of downstream effects .
Result of Action
It’s possible that the compound could have a range of effects depending on the specific cellular context and the nature of its interactions with its targets .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect how this compound interacts with its targets and exerts its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-aminobenzamide and ethyl acetoacetate.
Cyclization Reaction: The starting materials undergo a cyclization reaction in the presence of a suitable catalyst, such as polyphosphoric acid, to form the quinazoline core structure.
Alkylation: The quinazoline core is then alkylated using methyl iodide to introduce the methyl group at the 3-position.
Amination: The resulting intermediate is subjected to amination with ethylenediamine to introduce the 2-aminoethyl group.
Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
化学反应分析
Types of Reactions: 1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced quinazoline derivatives.
Substitution: The amino and methyl groups can participate in substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, mild to moderate temperatures.
Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.
Major Products:
Oxidation Products: Quinazoline-2,4-dione derivatives.
Reduction Products: Reduced quinazoline derivatives.
Substitution Products: Substituted quinazoline derivatives with various functional groups.
科学研究应用
1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
相似化合物的比较
Quinazoline-2,4-dione: A structurally related compound with similar biological activities.
3-Methylquinazoline: Shares the quinazoline core but lacks the aminoethyl group.
2-Aminoquinazoline: Contains the amino group but differs in the position and presence of other substituents.
Uniqueness: 1-(2-Aminoethyl)-3-methylquinazoline-2,4(1H,3H)-dione hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets makes it a versatile compound for various applications.
属性
IUPAC Name |
1-(2-aminoethyl)-3-methylquinazoline-2,4-dione;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O2.ClH/c1-13-10(15)8-4-2-3-5-9(8)14(7-6-12)11(13)16;/h2-5H,6-7,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJGNGIKZUAQIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2=CC=CC=C2N(C1=O)CCN.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


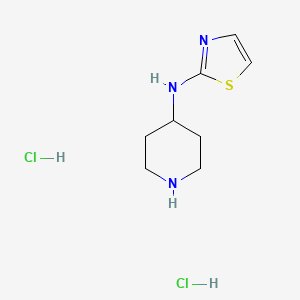
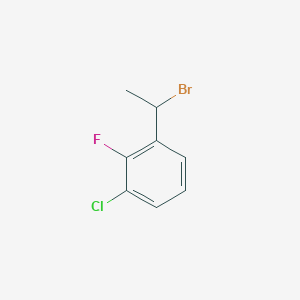
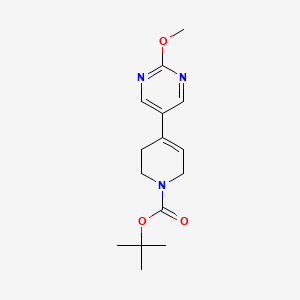

![1-[2-(Benzyloxy)-4-methoxyphenyl]ethan-1-ol](/img/structure/B1379453.png)
![1-[2-Chloro-5-(trifluoromethyl)phenyl]cyclopropane-1-carboxylic acid](/img/structure/B1379454.png)
![1-benzyl-2-phenyl-1H,2H,3H-imidazo[4,5-c]pyridine](/img/structure/B1379455.png)
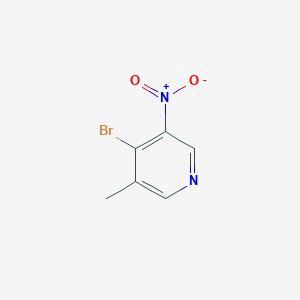
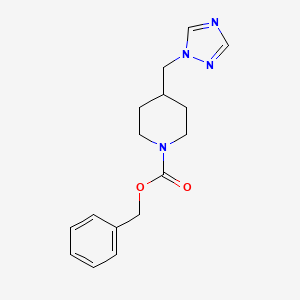
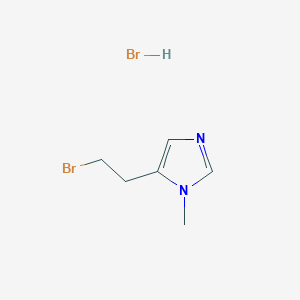
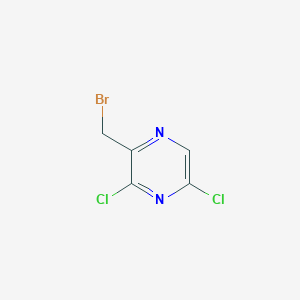
![{5-[(Dimethylamino)methyl]furan-2-yl}methanamine dihydrochloride](/img/structure/B1379462.png)
